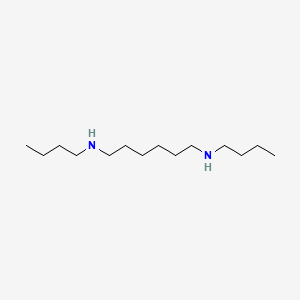

N,N'-di-n-Butyl-1,6-hexanediamine

描述

N,N’-di-n-Butyl-1,6-hexanediamine: is an organic compound with the molecular formula C14H32N2 and a molecular weight of 228.4173 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by its long carbon chain with butyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: N,N’-di-n-Butyl-1,6-hexanediamine can be synthesized through the reaction of 1,6-hexanediamine with n-butylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-di-n-Butyl-1,6-hexanediamine involves large-scale reactors where the reactants are combined and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired outcome .

化学反应分析

Types of Reactions: N,N’-di-n-Butyl-1,6-hexanediamine undergoes various chemical reactions, including:

Neutralization: It reacts with acids to form salts and water, releasing heat in the process.

Substitution: The amine groups can participate in substitution reactions with halogenated organics, peroxides, and other reactive compounds.

Common Reagents and Conditions:

Acids: Used in neutralization reactions to form salts.

Halogenated Organics: Participate in substitution reactions.

Peroxides and Phenols: React with the amine groups under specific conditions.

Major Products Formed:

Salts: Formed during neutralization reactions.

Substituted Amines: Produced through substitution reactions with halogenated organics and other reactive compounds.

科学研究应用

Polymer Chemistry

N,N'-di-n-Butyl-1,6-hexanediamine is utilized as a building block in the synthesis of various polymers, particularly polyamides and polyurethanes. Its two butyl groups enhance hydrophobicity, making it suitable for applications requiring moisture resistance.

| Polymer Type | Application |

|---|---|

| Polyamides | Used in fibers and engineering plastics |

| Polyurethanes | Coatings, adhesives, and elastomers |

Biodegradable Polymers

This compound serves as a linear hexyl spacer in the synthesis of biodegradable poly(disulfide amine)s for gene delivery systems. These polymers are designed to improve the efficacy of gene therapy by facilitating cellular uptake and protecting genetic material from degradation .

Theranostics

This compound is also used in the development of multifunctional dendrimers for theranostic applications—combining therapeutic and diagnostic capabilities. This approach is particularly promising in cancer treatment where targeted delivery of drugs is crucial .

Electrochemical Immunosensors

The compound can be incorporated into electrochemical immunosensors designed for detecting specific biomolecules. For example, it has been used to create self-assembled monolayers that resist protein adsorption, enhancing the sensitivity and specificity of biosensors .

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase. These properties make it a candidate for developing treatments for conditions like Alzheimer's disease and Type 2 diabetes .

Anticancer Agents

The compound has been explored in the synthesis of polyamide platinum complexes that target cancer-specific DNA sequences. This targeted approach aims to increase the effectiveness of chemotherapy while minimizing side effects .

作用机制

Mechanism: N,N’-di-n-Butyl-1,6-hexanediamine exerts its effects primarily through its amine groups, which can form bonds with various substrates. The compound neutralizes acids by forming salts and water, releasing heat in the process .

Molecular Targets and Pathways: The amine groups in N,N’-di-n-Butyl-1,6-hexanediamine can interact with acidic compounds, leading to the formation of stable salts. This interaction is crucial in many of its applications, including its use as a neutralizing agent .

相似化合物的比较

1,6-Hexanediamine: A simpler diamine without the butyl groups.

N,N’-Dibutylhexamethylenediamine: Another diamine with similar structure but different reactivity.

Uniqueness: N,N’-di-n-Butyl-1,6-hexanediamine is unique due to its specific structure, which includes butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .

生物活性

N,N'-di-n-Butyl-1,6-hexanediamine (DBHD) is a diamine compound with the molecular formula C14H32N2 and a molecular weight of 228.4173 g/mol. It is known for its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This article explores the biological activity of DBHD, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

- IUPAC Name: this compound

- CAS Number: 4835-11-4

- Molecular Structure: The compound consists of two n-butyl groups attached to a hexanediamine backbone.

1. Pharmacological Properties

DBHD has been investigated for its potential pharmacological activities, particularly in relation to its role as a drug carrier and its interaction with biological membranes. Its ability to enhance the permeability of drugs across biological barriers makes it a candidate for drug delivery systems.

- Drug Delivery: Studies have shown that DBHD can facilitate the transdermal delivery of various therapeutic agents by modifying the permeability of the skin barrier. This property is attributed to its amphiphilic nature, which allows it to interact with lipid membranes effectively .

2. Toxicity Studies

Toxicological assessments of DBHD reveal important insights into its safety profile:

- Acute Toxicity: In studies involving oral administration in Wistar rats, DBHD was administered at varying doses (100, 300, and 1000 mg/kg bw/day). The results indicated a no-observed-adverse-effect level (NOAEL) greater than 1000 mg/kg bw/day, suggesting low acute toxicity .

- Genotoxicity: DBHD has been evaluated for genotoxic potential using standard assays such as the Ames test and in vivo micronucleus tests. Results indicated no significant genotoxic effects at tested concentrations .

| Study Type | Dose (mg/kg) | Observations | NOAEL (mg/kg) |

|---|---|---|---|

| Acute Toxicity | 100 - 1000 | No significant adverse effects observed | >1000 |

| Genotoxicity (Ames) | Various | Negative for mutagenicity | N/A |

| In Vivo Micronucleus | 500 - 2000 | Negative for chromosomal aberrations | N/A |

3. Potential Therapeutic Applications

DBHD's unique properties suggest several potential therapeutic applications:

- Anticancer Activity: Preliminary studies indicate that DBHD may exhibit antiproliferative effects against certain cancer cell lines. This is hypothesized to be due to its ability to penetrate cell membranes and influence intracellular signaling pathways .

- Immunomodulation: Research has pointed towards DBHD's capacity to modulate immune responses, potentially enhancing the efficacy of immunotherapeutic agents .

Case Studies

Case Study 1: Drug Delivery Enhancement

In a study assessing the transdermal delivery of a poorly soluble drug using DBHD as a permeation enhancer, researchers found that formulations containing DBHD significantly increased drug absorption compared to controls. The study utilized Franz diffusion cells to measure drug flux across human skin .

Case Study 2: Antiproliferative Effects

Another investigation focused on the effects of DBHD on cancer cell lines demonstrated an IC50 value indicating significant antiproliferative activity. The study employed various concentrations of DBHD over a five-day treatment period and assessed cell viability using the CCK-8 assay .

属性

IUPAC Name |

N,N'-dibutylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRUGPJUVWRHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038823 | |

| Record name | N,N'-Dibutylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenediamine, n,n'-dibutyl- appears as a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-Dibutyl-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

399.2 °F at 760 mmHg (EPA, 1998), 137 to 140 °C @ 3-4 mm Hg | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4835-11-4 | |

| Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Dibutyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibutyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibutylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibutylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846A8RML53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N'-Dibutyl-1,6-hexanediamine in developing nitric oxide releasing vascular grafts?

A: While the provided research abstract [] does not specifically mention N,N'-Dibutyl-1,6-hexanediamine, it focuses on creating vascular grafts with nitric oxide releasing properties. Compounds like N,N'-Dibutyl-1,6-hexanediamine can potentially be used in such applications due to their ability to act as scavenging agents for reactive nitrogen species. This scavenging ability could potentially be harnessed to control the release of nitric oxide within the graft, preventing excessive bursts and promoting a more sustained and beneficial release.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。